molecular formula C17H16N2O2 B13519130 3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile

3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile

Cat. No.: B13519130
M. Wt: 280.32 g/mol
InChI Key: IZCOJEGOPHUHJF-UHFFFAOYSA-N
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Description

3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-(propan-2-yloxy)benzaldehyde with pyridine-3-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

3-Oxo-3-[3-(propan-2-yloxy)phenyl]-2-(pyridin-3-yl)propanenitrile can be compared with similar compounds such as:

    3-Oxo-3-(2-thienyl)propanenitrile: This compound has a thiophene ring instead of the pyridine ring, leading to different chemical and biological properties.

    2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: This compound features a pyrrolidine ring and is used in cancer research. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

3-oxo-3-(3-propan-2-yloxyphenyl)-2-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C17H16N2O2/c1-12(2)21-15-7-3-5-13(9-15)17(20)16(10-18)14-6-4-8-19-11-14/h3-9,11-12,16H,1-2H3

InChI Key

IZCOJEGOPHUHJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C(C#N)C2=CN=CC=C2

Origin of Product

United States

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